molecular formula C28H20BrCl2N3O4 B2907864 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 392238-76-5

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

カタログ番号: B2907864
CAS番号: 392238-76-5
分子量: 613.29
InChIキー: GWVKNXGLPZRUDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of heterocyclic molecules featuring a quinoline core fused with a dihydropyrazole moiety and a substituted phenyl ring. The structure includes:

  • 2,4-Dichlorophenyl group on the dihydropyrazole, contributing to hydrophobic interactions and electronic effects.
  • 4-Oxobutanoic acid tail, which may improve solubility and enable hydrogen bonding.

Synthesis typically involves multi-step reactions, including condensation of substituted quinoline precursors with dihydropyrazole intermediates under specific solvent conditions (e.g., THF or DCM) . Purification via flash chromatography and characterization by NMR, HRMS, and HPLC ensures structural integrity and high purity (>95%) .

特性

CAS番号

392238-76-5

分子式

C28H20BrCl2N3O4

分子量

613.29

IUPAC名

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H20BrCl2N3O4/c29-16-6-9-21-19(12-16)26(15-4-2-1-3-5-15)27(28(38)32-21)22-14-23(18-8-7-17(30)13-20(18)31)34(33-22)24(35)10-11-25(36)37/h1-9,12-13,23H,10-11,14H2,(H,32,38)(H,36,37)

InChIキー

GWVKNXGLPZRUDT-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=C(C=C(C=C5)Cl)Cl

溶解性

not available

製品の起源

United States

生物活性

The compound 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid represents a novel class of bioactive molecules, with potential applications in pharmacology due to its structural complexity and the presence of various functional groups. The biological activity of this compound is primarily investigated through its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound is characterized by a quinoline core fused with a dihydropyrazole moiety and a 4-oxobutanoic acid group. This unique structure allows for diverse interactions with biological targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess potent antifungal and antibacterial activities. In particular, compounds derived from similar structural frameworks have shown effectiveness against various pathogens such as Aspergillus fumigatus and Klebsiella pneumoniae .

Compound Target Pathogen Activity (%)
Compound AAspergillus fumigatus96.5
Compound BKlebsiella pneumoniae93.7
Compound CBacillus subtilis37.6
Compound DPseudomonas aeruginosa33.2

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds with similar structures have been evaluated for their COX inhibitory activities, showing significant promise in reducing inflammation .

Anticancer Properties

Preliminary studies indicate that derivatives of the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated several derivatives of 4-oxobutanoic acids against common bacterial strains. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting that structural optimization could enhance efficacy .
  • Inhibition of COX Enzymes
    Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating that certain derivatives effectively inhibited COX enzymes in vitro. This inhibition correlated with reduced levels of inflammatory mediators in cellular models .
  • Cancer Cell Apoptosis Induction
    Research involving cancer cell lines revealed that specific derivatives led to increased apoptosis rates when treated with the compound. The study highlighted the importance of structural features in determining biological activity against cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., bromo, chloro) on the quinoline correlate with lower yields (e.g., 27% for Compound 25 vs. 86% for Compound 24 ). Steric hindrance from bulkier substituents (e.g., 2,4-dichlorophenyl) may further reduce reaction efficiency. Fluorinated analogs (e.g., Compound 12 , Compound 26 ) show moderate yields (50%), suggesting halogens influence reaction kinetics.

Purity and Analytical Confirmation :

  • All compounds exhibit >95% purity via HPLC, critical for pharmacological studies .
  • ¹⁹F NMR is utilized for fluorinated derivatives to confirm regiochemistry .

Structural Diversity and Bioactivity: Antimicrobial screening of antipyrinyl-containing analogs (e.g., 4-(3,4-dichlorophenyl) derivatives) demonstrates activity against bacterial strains, though the target compound’s specific data are absent . The 4-oxobutanoic acid moiety is conserved across analogs, suggesting a role in target binding or solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。